1,5-Diphenyl-1H-pyrazole
Overview
Description
1,5-Diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Mechanism of Action
Target of Action
1,5-Diphenyl-1H-pyrazole is a nitrogen-containing heterocyclic compound Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . They have also been reported to target the ryanodine receptor (RyR), a promising target for the development of novel insecticides .
Mode of Action
A molecular simulation study was performed on a pyrazole derivative, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that pyrazole derivatives may interact with their targets in a similar manner, leading to changes in the function of the target proteins.
Biochemical Pathways
Pyrazole derivatives have been reported to have significant effects on various biological pathways due to their diverse pharmacological activities . For instance, some pyrazole derivatives have shown antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, a class of compounds similar to pyrazoles, have predicted suitable pharmacokinetic phases .
Result of Action
Some pyrazole derivatives have shown strong antiviral activity against herpes simplex virus type-1 . Additionally, certain pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs . These findings suggest that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1,5-Diphenyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially contributing to its antidepressant effects. Additionally, this compound interacts with proteins involved in inflammatory pathways, exhibiting anti-inflammatory properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it modulates the expression of genes involved in oxidative stress response, thereby enhancing the cells’ ability to combat oxidative damage . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of monoamine oxidase, preventing the enzyme from catalyzing the breakdown of neurotransmitters . Additionally, it interacts with transcription factors, modulating the expression of genes involved in inflammation and oxidative stress . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained antiproliferative and anti-inflammatory effects in cell culture models . These findings suggest that this compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit beneficial effects, such as reduced inflammation and improved cognitive function . At high doses, this compound can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound affects metabolic flux and metabolite levels, altering the balance of key metabolites involved in cellular energy production and detoxification processes . These interactions underscore the compound’s impact on cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and distribution, which are critical factors for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Studies have shown that this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . These subcellular localizations contribute to the compound’s diverse biological activities and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method uses a hydrazone intermediate, which reacts to form the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1,5-Diphenyl-1H-pyrazole has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diphenyl-1H-pyrazole
- 1,3-Diphenyl-1H-pyrazole
- 1,5-Diphenyl-3-methyl-1H-pyrazole
Uniqueness
1,5-Diphenyl-1H-pyrazole is unique due to the specific positioning of the phenyl groups, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological profiles and synthetic utility, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,5-diphenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCXLYCLPHRSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346572 | |
Record name | 1,5-Diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-89-6 | |
Record name | 1,5-Diphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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